3-(But-2-ynylamino)-2-methylbenzamide
Description
3-(But-2-ynylamino)-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzamide core and a but-2-ynylamino group at the 3-position. The compound’s synthesis likely involves coupling 3-amino-2-methylbenzamide with but-2-ynyl halides or via nucleophilic substitution, analogous to methods used for related benzamides (e.g., ) .
Properties
IUPAC Name |
3-(but-2-ynylamino)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-4-8-14-11-7-5-6-10(9(11)2)12(13)15/h5-7,14H,8H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNUBIRVAQMMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=CC=CC(=C1C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(But-2-ynylamino)-2-methylbenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis routes, and functional properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Reactivity: The but-2-ynylamino group in the target compound introduces sp-hybridized carbons, enhancing reactivity toward metal-catalyzed cycloadditions (e.g., Huisgen reactions) compared to saturated alkyl chains in analogs like 2-{[(2-methylbutan-2-yl)amino]methyl}benzamide . In contrast, the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables coordination to transition metals, making it superior for directing C–H activation .
Synthesis Methods: The target compound’s synthesis may parallel that of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which uses 3-methylbenzoyl chloride and amino alcohols . Replacing the amino alcohol with but-2-ynylamine could yield the desired product.
Structural Characterization :
- X-ray crystallography (utilizing SHELX software, as in ) confirmed the planar benzamide core and substituent geometry in related compounds . Similar analysis would validate the target compound’s structure.
Functional Applications: The alkyne group in this compound offers click chemistry compatibility, unlike the hydroxyl-directed metal coordination in ’s compound. Compared to ’s enoate derivatives, the target lacks an ester group, limiting its utility in heterocyclic synthesis but enhancing stability .
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